![molecular formula C13H19N3O3 B6634264 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B6634264.png)
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor alpha (PPARα). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition results in a decrease in inflammation. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in lab experiments is its well-documented pharmacological effects. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Future Directions
Future research on 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid should focus on its potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Finally, the development of more efficient synthesis methods for 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may facilitate its use in research and clinical settings.
Synthesis Methods
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with propan-2-ylamine, followed by the reaction of the resulting compound with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The final product is obtained through purification and isolation of the resulting compound.
Scientific Research Applications
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
properties
IUPAC Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)13(12(18)19)4-5-16(7-13)11(17)10-6-9(3)14-15-10/h6,8H,4-5,7H2,1-3H3,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVZFCPQNNHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
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